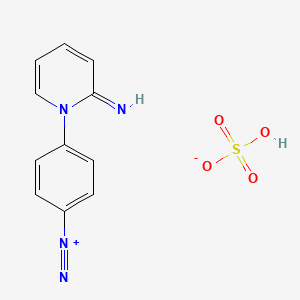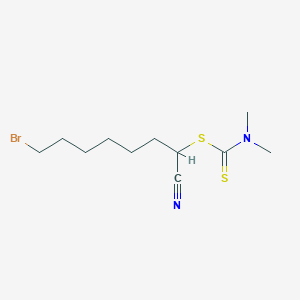
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H19BrN2S2 and a molecular weight of 323.316 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylcarbamodithioate moiety attached to a heptyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate typically involves the reaction of 7-bromo-1-heptanol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The dimethylcarbamodithioate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce sulfoxides or sulfones.
Applications De Recherche Scientifique
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1-heptanol: A precursor in the synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate.
Dimethylcarbamodithioic Acid: Another precursor used in the synthesis.
Other Brominated Alkanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61540-45-2 |
|---|---|
Formule moléculaire |
C11H19BrN2S2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
(7-bromo-1-cyanoheptyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H19BrN2S2/c1-14(2)11(15)16-10(9-13)7-5-3-4-6-8-12/h10H,3-8H2,1-2H3 |
Clé InChI |
QLIOMGJNGGIXKY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SC(CCCCCCBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
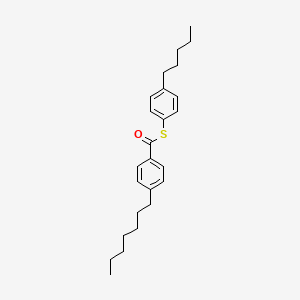

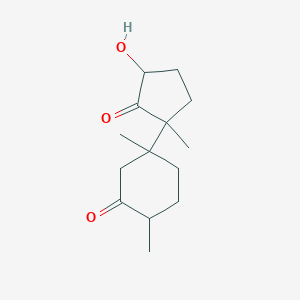
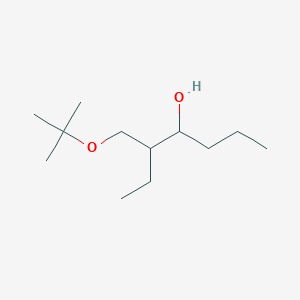
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
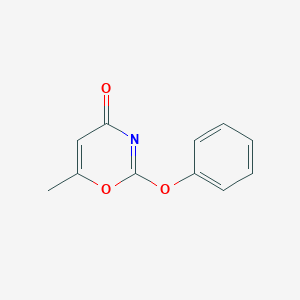
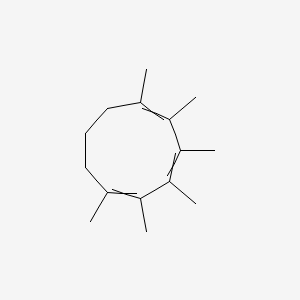
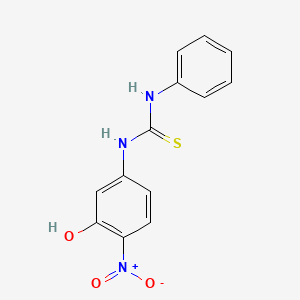
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
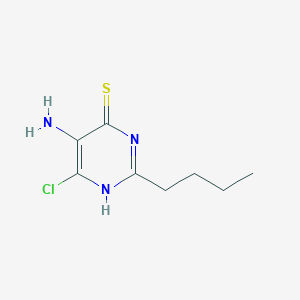
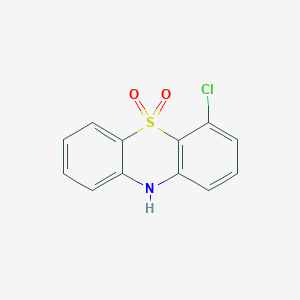
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
